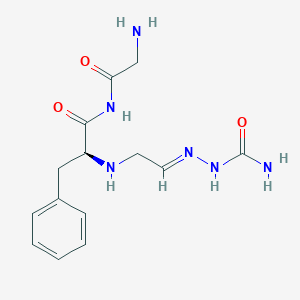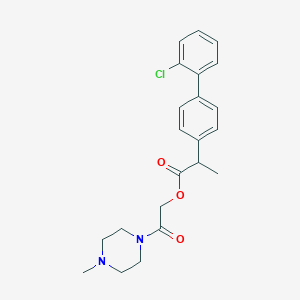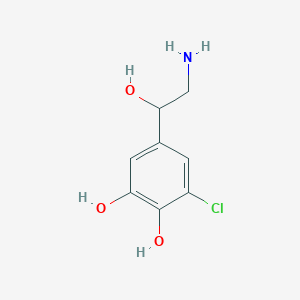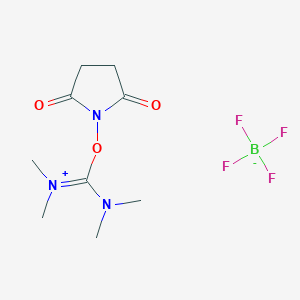
Glycyl-phenylalanyl-glycine-semicarbazone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of semicarbazone derivatives often involves the reaction of semicarbazide with aldehydes or ketones. A specific method for Glycyl-phenylalanyl-glycine-semicarbazone could involve peptide synthesis techniques followed by the introduction of the semicarbazone group. For example, the synthesis of aza-peptides using copper-catalyzed N-arylation of semicarbazones has been described, showcasing a method that could potentially be adapted for Glycyl-phenylalanyl-glycine-semicarbazone (Proulx & Lubell, 2010).
Molecular Structure Analysis
The structure and conformation of peptides similar to Glycyl-phenylalanyl-glycine-semicarbazone have been studied extensively. For instance, the structure of L-phenylalanyl-glycyl-glycine, a related tripeptide, reveals a molecule existing as a zwitterion with both peptide units in the trans configuration, providing insights into the potential conformation of Glycyl-phenylalanyl-glycine-semicarbazone (Subramanian & Sahayamary, 2009).
Chemical Reactions and Properties
Semicarbazones can participate in various chemical reactions, including tautomerism between their keto and semicarbazone forms. This reactivity is influenced by the nature of the semicarbazone and its environment. Research on phenyl-1-[phenyl(pyridin-2-yl)methylidene]semicarbazide and its salt forms has shown how the structure affects their chemical properties and interactions (Araujo et al., 2019).
Physical Properties Analysis
The physical properties of peptides and semicarbazones, such as solubility, melting points, and crystal structure, are critical for their characterization and application. Studies on similar compounds, such as the crystal structure analysis of L-phenylalanyl-glycyl-glycine, provide valuable information on the physical properties that could be expected for Glycyl-phenylalanyl-glycine-semicarbazone (Subramanian & Sahayamary, 2009).
Chemical Properties Analysis
The chemical properties of semicarbazones, including reactivity, stability, and interactions with biological molecules, are of interest for various applications. The synthesis and evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties, for instance, highlight the potential biological activity associated with semicarbazone modifications (Pandeya et al., 1999).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity : Semicarbazones, including p-nitrophenyl substituted ones, have demonstrated anticonvulsant properties, suggesting the potential for glycine receptor agonists in neurological conditions (Pandeya et al., 1999).
Protective Anti-ischemic Effect : The Glycyl-proline dipeptide (Gly-Pro) shows protective effects against brain ischemia in rats, influencing neuroactive amino acid metabolism and energy turnover in the neocortex (Bashun et al., 2013).
Anti-inflammatory Agents : N-(4-substituted phenyl)glycine derivatives exhibit potential as safe and effective anti-inflammatory agents (Mikusic et al., 2016).
Inhibitory Activity Against Angiotensin-Converting Enzyme : An amino analogue of N-benzoyl-phenylalanyl-glycyl-proline shows significant inhibitory activity, which is relevant for cardiovascular health (Almquist et al., 1983).
Peptide-Based Vaccines and Drug Discovery : The semicarbazone moiety in imino aza dipeptides is a dipeptide isostere with implications in drug discovery and peptide-based vaccine development (Limal et al., 1994).
Complex Formation with Metal Ions : Glycyl-L-phenylalanyl-glycine forms complexes with metals like gold(III), palladium(II), and platinum(II), which are important in medicinal chemistry (Koleva et al., 2008).
Selective Acylation in Biochemistry : Glycyl-L-phenylalanyl-sRNA can be selectively acylated for specific biochemical applications (Lapidot et al., 1967).
Treatment for Obesity and Cancer : Selective peptidomimetic agonists designed with enhanced metabolic stability show potential for treating obesity and cancer (Weber et al., 2003).
Biomedical Applications in Azapeptide Synthesis : Azapeptide synthesis methods allow for diverse side-chain additions to a common semicarbazone intermediate, useful in biomedical research (Chingle et al., 2017).
Zukünftige Richtungen
: Kang, M. S., Kong, T. W. S., Khoo, J. Y. X., & Loh, T.-P. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science, 12, 13613. DOI: 10.1039/d1sc02973h : Kang, M. S., Kong, T. W. S., Khoo, J. Y. X., & Loh, T.-P. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science, 12. Link
Wirkmechanismus
- The primary target of Gly-phe-gly-Sc is glypican-3 (GPC3) . GPC3 is a cell-surface oncofetal glycoprotein frequently expressed in hepatocellular carcinoma (HCC) but has minimal presence in normal adult tissues .
Target of Action
Result of Action
Eigenschaften
IUPAC Name |
(2S)-N-(2-aminoacetyl)-2-[[(2E)-2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c15-9-12(21)19-13(22)11(8-10-4-2-1-3-5-10)17-6-7-18-20-14(16)23/h1-5,7,11,17H,6,8-9,15H2,(H3,16,20,23)(H,19,21,22)/b18-7+/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIYCCLYIQNYLQ-TUVHXFJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=O)CN)NCC=NNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)CN)NC/C=N/NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-(2-aminoacetyl)-2-[[(2E)-2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide | |
CAS RN |
102579-48-6 | |
| Record name | Glycyl-phenylalanyl-glycine-semicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was glycyl-phenylalanyl-glycine-semicarbazone used in this research?
A1: The researchers utilized glycyl-phenylalanyl-glycine-semicarbazone as an affinity chromatography ligand to purify Sj31, the major cathepsin B-like proteinase from adult Schistosoma japonicum []. This technique exploits the affinity of cathepsin B-like proteinases, like Sj31, for this specific inhibitor. By immobilizing glycyl-phenylalanyl-glycine-semicarbazone on a chromatography matrix, the researchers selectively captured and isolated Sj31 from a complex mixture of proteins. This purification step was crucial for subsequent characterization of Sj31, including determining its N-terminal sequence, glycosylation pattern, and enzymatic activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















